molecular formula C15H9NO4S B1270485 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 332129-06-3

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1270485
CAS No.: 332129-06-3
M. Wt: 299.3 g/mol
InChI Key: NUXCZVSGXYONCO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 332129-06-3) is a heterocyclic compound featuring a 1,3-dioxoisoindoline core substituted with a 4-mercaptophenyl group at position 2 and a carboxylic acid at position 3. Its molecular formula is C₁₅H₉NO₄S, with a molecular weight of 299.30 g/mol. Key properties include:

  • LogP: 2.54 (moderate lipophilicity)
  • Polar Surface Area (PSA): 113.48 Ų (high polarity due to multiple hydrogen bond acceptors)
  • Hydrogen bond donors/acceptors: 1/5, respectively .

Properties

IUPAC Name

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCZVSGXYONCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354472
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332129-06-3
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-mercaptophenylacetic acid with phthalic anhydride under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to form disulfide bonds makes it useful in protein folding studies and enzyme catalysis.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its ability to interact with various molecular targets. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 7702-03-6)

  • Molecular Formula: C₁₆H₉NO₆ (311.25 g/mol).
  • Key Differences :
    • Replaces the -SH group with a carboxylic acid at the phenyl para-position.
    • Higher polarity (PSA ≈ 120–130 Ų) due to two -COOH groups.
    • Used in metal-organic frameworks (MOFs) for coordination with metal ions, unlike the thiol-containing analog .
  • Applications : Predominantly in materials science for constructing porous MOFs .

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 110768-19-9)

  • Molecular Formula: C₁₅H₈FNO₄ (285.23 g/mol).
  • Key Differences :
    • Substitutes -SH with fluorine , an electron-withdrawing group.
    • Lower molecular weight and reduced hydrogen-bonding capacity (PSA ≈ 95–105 Ų).
    • Enhanced metabolic stability in vivo due to fluorine’s resistance to oxidation .
  • Applications: Potential in medicinal chemistry for optimizing pharmacokinetics.

Benzimidazole–Dioxoisoindoline Conjugates (e.g., Compound 8f)

  • Example Structure : 2-(2-(4-Chlorophenyl)-1H-benzo[d]imidazole-5-carboxamido)-1,3-dioxoisoindoline-5-carboxylic acid.
  • Key Differences :
    • Incorporates a benzimidazole moiety linked via a carboxamide.
    • Exhibits dual inhibition of VEGFR-2 and FGFR-1 kinases , leveraging the isoindoline core as a pharmacophore.
    • Higher molecular weight (~460 g/mol) and enhanced target affinity compared to the mercaptophenyl analog .
  • Applications : Anticancer drug development due to kinase inhibition .

Polymer-Forming Derivatives (e.g., Diacid Chloride of CPDCA)

  • Example : Diacid chloride of 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid.
  • Key Differences :
    • Functionalized for polycondensation to form poly(amide-imide)s.
    • The mercaptophenyl analog’s -SH group could enable crosslinking in polymers, improving thermal stability.
    • Demonstrated use in high-performance polymers with applications in membranes and coatings .

Comparative Data Table

Compound (CAS) Substituent(s) Molecular Weight (g/mol) LogP PSA (Ų) Key Applications
2-(4-Mercaptophenyl)-... (332129-06-3) -SH, -COOH 299.30 2.54 113.48 Drug design, metal coordination
2-(4-Carboxyphenyl)-... (7702-03-6) -COOH (x2) 311.25 ~1.8 ~125 MOFs, polymers
2-(4-Fluorophenyl)-... (110768-19-9) -F, -COOH 285.23 ~2.1 ~100 Medicinal chemistry
Benzimidazole Conjugate 8f Benzimidazole, -Cl ~460 ~3.5 ~140 Kinase inhibition (anticancer)
Diacid Chloride of CPDCA -COCl (x2) ~330 N/A N/A High-performance polymers

Material Science

  • Carboxyphenyl derivatives form stable MOFs with Zn²⁺ and other metals, while mercaptophenyl variants could enable thiol-metal coordination for catalytic or sensing applications .

Biological Activity

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound featuring a unique chemical structure that has garnered attention in various scientific fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₅H₉NO₄S
  • CAS Number : 332129-06-3
  • Molecular Weight : 299.3013 g/mol

The compound consists of a mercaptophenyl group attached to a dioxoisoindoline framework, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Formation of Disulfide Bonds : The mercapto group can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.
  • Aromatic Interactions : The compound's aromatic ring can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to various biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities. The mercapto group may play a critical role in scavenging free radicals, thereby protecting cells from oxidative stress.

Enzyme Inhibition

Studies on related compounds have shown potential for inhibiting enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition could be beneficial in treating conditions like gout. The specific mechanism involves binding to the active site of the enzyme, thereby reducing its activity.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives of dioxoisoindoline compounds. Results showed that compounds with mercapto groups exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

CompoundIC50 (μM)Reference
This compoundTBD
Ascorbic Acid10

Case Study 2: Enzyme Inhibition

In another study focusing on xanthine oxidase inhibitors, derivatives similar to this compound were synthesized and tested. The results indicated moderate inhibitory activity against xanthine oxidase.

CompoundIC50 (μM)Reference
Compound A (similar structure)8.1
Febuxostat (standard)3.6

Applications in Research and Industry

The unique properties of this compound make it valuable in several areas:

  • Pharmaceutical Development : Potential use as a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Biochemical Research : Useful in studies related to protein folding and enzyme catalysis due to its ability to form disulfide bonds.

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